molecular formula C19H19ClN4O4S B4007156 4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide

4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4007156
M. Wt: 434.9 g/mol
InChI Key: BHINKXRDEGYZGR-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClN4O4S and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0815540 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research on derivatives closely related to "4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide" has demonstrated significant potential in anticancer therapy. For instance, the study of chloroquinoxaline sulfonamide, a compound with a similar structure, revealed its crystal structure and anticancer properties. The geometry around the sulfur atom in these compounds is distorted tetrahedral, which might contribute to their anticancer activity by interacting with biological targets in a specific manner (Liu, Ruble, & Arora, 1994). Furthermore, new sulfonamide derivatives have been synthesized and shown to activate pro-apoptotic genes through p38/ERK phosphorylation in cancer cells, leading to reduced cell proliferation (Cumaoğlu et al., 2015).

Antimicrobial Activity

Compounds bearing the sulfonamide group, including those structurally similar to "this compound," have been investigated for their antimicrobial properties. Synthesis of quinoline clubbed with sulfonamide moiety aimed at creating antimicrobial agents has shown promising results against Gram-positive bacteria, indicating the potential of these compounds in addressing microbial resistance challenges (Biointerface Research in Applied Chemistry, 2019).

Additional Medicinal Applications

Research on the sulfonamide class of compounds has also explored their role in the treatment of Alzheimer’s disease, showcasing their inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. Such studies offer insights into the therapeutic versatility of these compounds, highlighting their potential beyond antimicrobial and anticancer applications (Makhaeva et al., 2020).

Properties

IUPAC Name

4-chloro-N-ethyl-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-2-23(29(27,28)15-7-5-14(20)6-8-15)13-12-21-17-9-10-18(24(25)26)16-4-3-11-22-19(16)17/h3-11,21H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINKXRDEGYZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.